rabdoternin C

Descripción general

Descripción

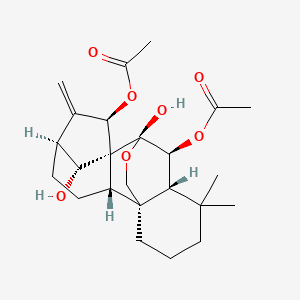

Rabdoternin C is an organic compound with the molecular formula C24H34O7 . It has an average mass of 434.523 Da and a monoisotopic mass of 434.230438 Da . It is used in research related to life sciences .

Molecular Structure Analysis

Rabdoternin C has 8 of 9 defined stereocentres . The detailed 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

Rabdoternin C has a molecular solubility of -3.883 and a molecular volume of 304.92 . It has a molecular surface area of 414.64 and a molecular polar surface area of 102.29 . It has 4 rotatable bonds, 7 hydrogen acceptors, and 2 hydrogen donors .Aplicaciones Científicas De Investigación

Efficacy in Rheumatoid Arthritis Treatment

Rabdoternin C, known for its selective protein tyrosine kinase inhibitory properties, has shown promising results in the treatment of active rheumatoid arthritis (RA). Studies indicate that Rabdoternin C effectively improves the symptoms of RA, particularly in patients unresponsive to disease-modifying antirheumatic drugs (DMARDs). Efficacy assessments through the American College of Rheumatology improvement criteria and C-reactive protein levels revealed significant improvement, with a sustainable response over an extended period. This finding underscores Rabdoternin C's potential as a long-term treatment option for RA, offering a well-tolerated alternative for DMARD-refractory patients (Tebib et al., 2009).

Immunomodulatory Potential

The therapeutic applications of Rabdoternin C extend to its immunomodulatory potential. Studies focusing on various immune-mediated disorders, including Sjögren's syndrome and other autoimmune diseases, have identified Rabdoternin C as a key molecule in modulating immune responses. Research points to Rabdoternin C's ability to regulate gene expression, potentially contributing to the development of new therapeutic strategies for managing complex immune-related conditions (Wen Zhang et al., 2016).

Impact on Synovial Microenvironment

Rabdoternin C's influence on the synovial microenvironment provides a new avenue for addressing the challenges of RA. The molecule's effect on the extracellular matrix and its interaction with toll-like receptors suggest a novel immunomodulatory therapy approach. By targeting early changes in the synovial microenvironment, Rabdoternin C holds promise in mitigating RA progression, offering a more refined and disease-specific treatment option (Aungier et al., 2018).

Propiedades

IUPAC Name |

[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7-acetyloxy-9,18-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-12-15-7-8-16-22-10-6-9-21(4,5)17(22)20(31-14(3)26)24(28,29-11-22)23(16,18(15)27)19(12)30-13(2)25/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVFDNDMSYUSR-WLMSFTOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCCC23COC1(C45C3CCC(C4O)C(=C)C5OC(=O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@]3(CCCC2(C)C)CO[C@@]1([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)[C@H]5OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rabdoternin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)